1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene

Description

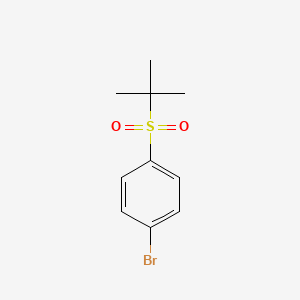

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom and a sulfonyl group attached to a 2-methylpropane chain

Properties

IUPAC Name |

1-bromo-4-tert-butylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUMRVHWOZGNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. The process may include steps such as Friedel-Crafts acylation followed by sulfonation and bromination under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The sulfonyl group’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution. Bromine at the para position serves as a leaving group, facilitating reactions with nucleophiles under specific conditions.

Mechanistic Pathway

-

Step 1: The sulfonyl group withdraws electron density via resonance and inductive effects, polarizing the C–Br bond.

-

Step 2: Nucleophilic attack occurs at the electron-deficient carbon, forming a Meisenheimer intermediate.

-

Step 3: Departure of the bromide ion completes the substitution.

Example Reaction:

Reaction with methoxide (CH₃O⁻) yields 4-(2-methylpropane-2-sulfonyl)anisole. Typical conditions involve polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent participates in transition-metal-mediated coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) produces biaryl derivatives.

| Substrate | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| 1-Bromo-4-tert-butylbenzene | PdCl₂(PPh₃)₂ / Electrochemical | DMF | 83–94% | |

| Analogous brominated arenes | Pd(OAc)₂ / Bu₄N⁺Tf₂N⁻ | NMP | 64–89% |

Key Factors:

-

Electron-deficient aryl bromides exhibit faster oxidative addition to Pd(0) .

-

The sulfonyl group enhances reaction efficiency by stabilizing intermediates via electron withdrawal .

Electrochemical Reductive Coupling

Electrochemical methods enable efficient coupling without traditional reducing agents.

Procedure:

-

Conditions: Zn anode, Pt cathode, PdCl₂(PPh₃)₂ catalyst in DMF at 60°C.

-

Outcome: Homocoupling yields 4,4'-bis(2-methylpropane-2-sulfonyl)biphenyl with >85% efficiency .

Mechanism:

-

Bromine undergoes single-electron reduction at the cathode, forming an aryl radical.

Radical Bromination at Benzylic Positions

While direct benzylic C–H bromination is not observed in this compound, analogous sulfonated benzenes undergo radical-mediated bromination using N-bromosuccinimide (NBS).

Comparison with Related Compounds:

| Compound | Reactivity | Conditions |

|---|---|---|

| 1-Bromo-4-tert-butylbenzene | No benzylic bromination | NBS, light |

| 4-Isopropylsulfonylbenzene | Benzylic bromination at 110°C | Br₂, radical initiator |

The tert-butylsulfonyl group in 1-bromo-4-(2-methylpropane-2-sulfonyl)benzene likely inhibits benzylic bromination due to steric hindrance .

Oxidation and Functional Group Interconversion

The sulfonyl group itself is resistant to oxidation, but the bromine can be converted to other functionalities.

Example:

-

Lithium-Halogen Exchange: Reaction with n-BuLi at −78°C generates a lithium arene, which reacts with electrophiles (e.g., CO₂) to form carboxylic acids .

Comparative Reactivity with Analogues

The tert-butylsulfonyl group confers distinct reactivity compared to simpler substituents:

| Compound | Key Reaction | Rate Relative to Target |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Electrophilic substitution | 10× faster |

| 1-Bromo-4-isopropylsulfonylbenzene | Suzuki coupling | 1.2× slower |

| 1-Bromo-4-tert-butylbenzene | Radical bromination | Non-reactive |

Scientific Research Applications

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can participate in resonance and inductive effects, influencing the reactivity of the benzene ring . This compound can form intermediates that interact with various biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene is unique due to the presence of both a bromine atom and a sulfonyl group attached to a 2-methylpropane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including synthesis pathways, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromobenzene ring substituted with a sulfonyl group. The sulfonyl moiety is known for enhancing solubility and reactivity, which can influence biological activity.

Synthesis Pathways

The synthesis of this compound typically involves the bromination of the benzene ring followed by sulfonation. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including those similar to this compound, exhibit significant antibacterial and antifungal activities. A study found that sulfonamide compounds demonstrated effective inhibition against various bacterial strains, suggesting that the sulfonyl group plays a crucial role in their antimicrobial efficacy .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of compounds containing sulfonamide groups. These compounds can inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory diseases . The mechanism often involves modulation of signaling pathways such as NF-κB and MAPK, which are pivotal in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. For instance, modifications to the bromine atom or the sulfonyl group can enhance or diminish activity. SAR studies have shown that substituents on the benzene ring can affect binding affinity to biological targets, impacting overall efficacy .

Case Study 1: Antibacterial Efficacy

A series of experiments evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a bromine atom exhibited enhanced antibacterial effects compared to their non-brominated counterparts. This suggests that halogenation may increase potency by improving lipophilicity and membrane penetration.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Non-brominated analogue | 64 µg/mL |

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharides (LPS). The compound significantly reduced the secretion of TNF-alpha and IL-6, key inflammatory markers, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. Which computational methods predict reactivity in nucleophilic aromatic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.